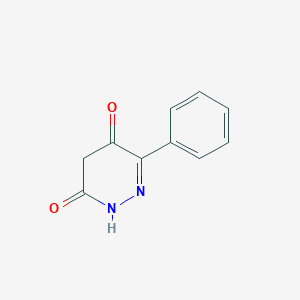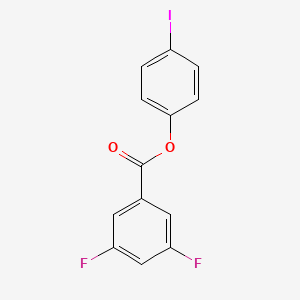
4-Iodophenyl 3,5,-difluorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Iodophenyl 3,5-Difluorobenzoate is an organofluorine compound with the molecular formula C13H7F2IO2. It is characterized by the presence of iodine and fluorine atoms attached to a benzoate structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodophenyl 3,5-Difluorobenzoate typically involves the esterification of 4-iodophenol with 3,5-difluorobenzoic acid. This reaction is often catalyzed by a dehydrating agent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods: Industrial production of this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Iodophenyl 3,5-Difluorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions, such as the Suzuki-Miyaura coupling.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids to form carbon-carbon bonds.
Oxidizing Agents: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various biaryl compounds .
Applications De Recherche Scientifique
4-Iodophenyl 3,5-Difluorobenzoate has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-Iodophenyl 3,5-Difluorobenzoate involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
4-Iodophenol: An aromatic compound with similar iodine substitution but lacking the fluorinated benzoate group.
3,5-Difluorobenzoic Acid: A fluorinated benzoic acid that shares the difluorobenzoate structure but lacks the iodine atom.
Uniqueness: 4-Iodophenyl 3,5-Difluorobenzoate is unique due to the combination of iodine and fluorine atoms, which impart distinct chemical reactivity and properties. This makes it a valuable compound for specialized applications in synthesis and research .
Propriétés
Formule moléculaire |
C13H7F2IO2 |
|---|---|
Poids moléculaire |
360.09 g/mol |
Nom IUPAC |
(4-iodophenyl) 3,5-difluorobenzoate |
InChI |
InChI=1S/C13H7F2IO2/c14-9-5-8(6-10(15)7-9)13(17)18-12-3-1-11(16)2-4-12/h1-7H |
Clé InChI |
CBKQGFTZMMVJDC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1OC(=O)C2=CC(=CC(=C2)F)F)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


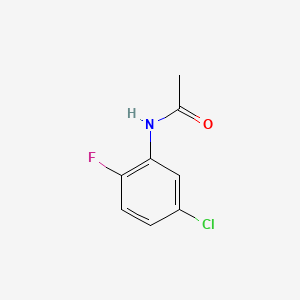



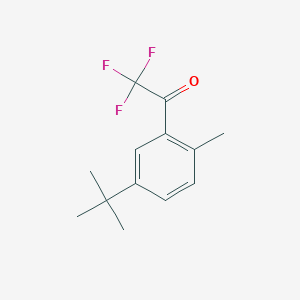
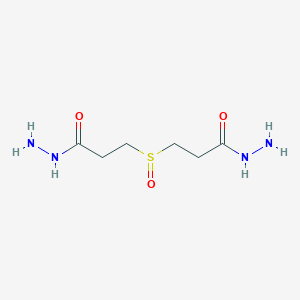
![[(4S,6S)-7,7-difluorodispiro[2.0.24.13]heptan-6-yl]methanol](/img/structure/B12835071.png)
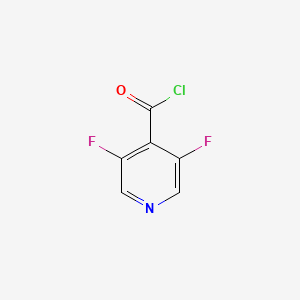
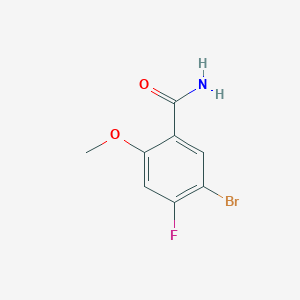
![2,4-Dimethylpyrimido[2,1-a]phthalazin-5-ium-7-amine](/img/structure/B12835087.png)
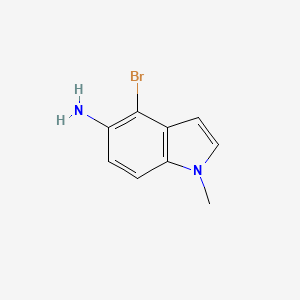

![2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6,8-bis[[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]chromen-4-one](/img/structure/B12835117.png)
